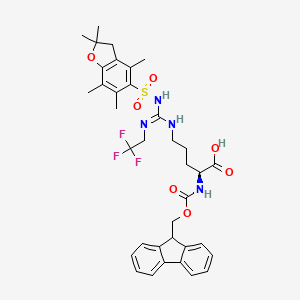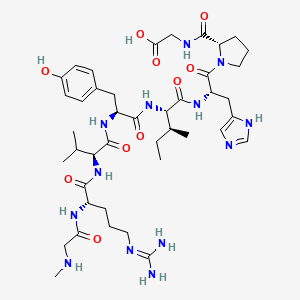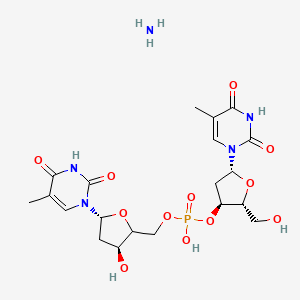![molecular formula C7H4FNOS B1408656 2-氟苯并[d]噻唑-5-醇 CAS No. 1261564-25-3](/img/structure/B1408656.png)
2-氟苯并[d]噻唑-5-醇
描述
2-Fluorobenzo[d]thiazol-5-ol is a chemical compound that is used for pharmaceutical testing . It is related to the benzothiazole family of compounds, which are known for their diverse biological activities .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by reacting 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .科学研究应用
抗氧化活性
噻唑类化合物以其抗氧化特性而闻名,其作用包括清除自由基和螯合游离催化金属。 “2-氟苯并[d]噻唑-5-醇”由于其结构与其他已知具有此活性的噻唑相似,因此可能在各种研究应用中作为抗氧化剂 .
镇痛和抗炎应用
一些噻唑衍生物已显示出显著的镇痛和抗炎活性。 鉴于“2-氟苯并[d]噻唑-5-醇”的结构特征,它可能被研究用于缓解疼痛和控制炎症 .
抗菌和抗真菌活性
噻唑环经常被研究用于其抗菌和抗真菌作用。 “2-氟苯并[d]噻唑-5-醇”可用于开发新的抗菌剂,特别是针对真菌感染 .
群体感应抑制
苯并噻唑衍生物已被研究用于它们在破坏细菌群体感应途径中的作用,这对控制细菌致病性至关重要,包括生物膜形成和毒力产生。 “2-氟苯并[d]噻唑-5-醇”可能在针对细菌交流和控制的研究中找到应用 .
作用机制
Target of Action
Thiazole derivatives, which include 2-fluorobenzo[d]thiazol-5-ol, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Fluorobenzo[d]thiazol-5-ol.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
生化分析
Biochemical Properties
2-Fluorobenzo[d]thiazol-5-ol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-Fluorobenzo[d]thiazol-5-ol, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its interaction with biomolecules. These interactions often involve the formation of hydrogen bonds, van der Waals forces, and covalent bonds, leading to the modulation of enzyme activity and protein function.
Cellular Effects
2-Fluorobenzo[d]thiazol-5-ol influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering cell proliferation, differentiation, and apoptosis . Additionally, 2-Fluorobenzo[d]thiazol-5-ol may impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of 2-Fluorobenzo[d]thiazol-5-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding is often mediated by specific interactions with amino acid residues in the enzyme’s active site. Furthermore, 2-Fluorobenzo[d]thiazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluorobenzo[d]thiazol-5-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-Fluorobenzo[d]thiazol-5-ol in in vitro or in vivo studies has been associated with sustained changes in cellular processes, such as altered cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Fluorobenzo[d]thiazol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
2-Fluorobenzo[d]thiazol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Fluorobenzo[d]thiazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 2-Fluorobenzo[d]thiazol-5-ol can influence its biological activity and toxicity, as well as its therapeutic potential.
Subcellular Localization
2-Fluorobenzo[d]thiazol-5-ol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its involvement in cellular processes.
属性
IUPAC Name |
2-fluoro-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCUPLVTNQFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)


![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)


